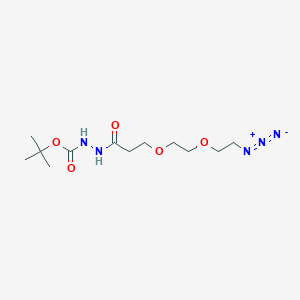

Azido-PEG2-t-Boc-hydrazide

描述

Azido-PEG2-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative containing an azide group and a Boc-protected hydrazide. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

准备方法

Synthetic Routes and Reaction Conditions

Azido-PEG2-t-Boc-hydrazide is synthesized through a series of chemical reactions involving the introduction of azide and Boc-protected hydrazide groups onto a PEG backbone. The azide group is typically introduced via nucleophilic substitution reactions, while the Boc-protected hydrazide is added through carbamate formation reactions. The reaction conditions often involve mild acidic or basic environments to facilitate the formation of the desired functional groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

化学反应分析

Click Chemistry Reactions with Azide Functionality

The terminal azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form stable triazole linkages under mild conditions, making them ideal for biological applications.

| Reaction Type | Reaction Partners | Conditions | Applications |

|---|---|---|---|

| CuAAC | Alkynes | Cu(I) catalyst, RT | Bioconjugation |

| SPAAC | DBCO/BCN derivatives | Aqueous buffer, pH 7–8, RT | PROTAC synthesis |

Key findings:

- Kinetics : SPAAC reactions with dibenzocyclooctyne (DBCO) achieve >90% conversion within 2 hours at 25°C, avoiding cytotoxic copper catalysts .

- Yield : Reactions with BCN-modified peptides show near-quantitative yields (>95%) in PBS buffer .

Boc Deprotection and Hydrazide Activation

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to expose a reactive hydrazide, enabling subsequent conjugation with carbonyl-containing molecules.

Deprotection Protocol :

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

- Time/Temp : 1–2 hours at 0–4°C .

- Efficiency : >98% deprotection confirmed by LC-MS .

Post-deprotection, the hydrazide reacts with aldehydes or ketones to form hydrazone bonds:

| Reaction | Carbonyl Source | pH | Stability |

|---|---|---|---|

| Hydrazone formation | Aldehyde-functionalized proteins | 4.5–6.5 | Stable for >72 hours in serum |

PROTAC Assembly (Case Study)

- Azide-Endonuclease Conjugation : CuAAC links the azide to alkyne-functionalized E3 ligase ligands.

- Hydrazide-Ligand Coupling : After Boc removal, hydrazide binds to ketone-modified target proteins .

Nanoparticle Functionalization

- PEGylation : The PEG spacer reduces opsonization, enhancing blood circulation time.

- Dual Conjugation : Azide groups attach fluorescent dyes, while hydrazides anchor targeting antibodies .

Comparative Reactivity and Stability Data

| Parameter | Azide Reactivity | Hydrazide Reactivity |

|---|---|---|

| Optimal pH | 7.0–8.5 | 4.5–6.5 |

| Half-life (PBS) | >14 days | 48 hours (post-Boc removal) |

| Thermal Stability | Stable up to 60°C | Degrades above 40°C |

Source: Experimental data from

Challenges and Optimization Strategies

- Hydrazone Hydrolysis : Stabilized by aromatic aldehydes (e.g., 4-formylbenzamide) via resonance .

- Azide Side Reactions : Minimized using copper-chelating agents (e.g., THPTA) in CuAAC .

This compound’s versatility in click chemistry, site-specific bioconjugation, and nanoengineering underscores its pivotal role in modern therapeutics and diagnostics.

科学研究应用

Bioconjugation Chemistry

Azido-PEG2-t-Boc-hydrazide plays a crucial role in bioconjugation reactions, enabling the stable attachment of biomolecules such as proteins, peptides, and nucleic acids. This process often employs the azide-alkyne cycloaddition reaction, a hallmark of click chemistry, which facilitates the formation of stable triazole linkages. This application is particularly valuable for creating targeted drug delivery systems and for protein labeling in live-cell imaging studies .

Table 1: Bioconjugation Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Protein Labeling | Attaching fluorescent tags to proteins for imaging | Live-cell imaging studies |

| Drug Conjugation | Linking drugs to targeting agents for enhanced delivery | Antibody-drug conjugates |

| Peptide Synthesis | Creating peptide-drug conjugates for therapeutic use | Targeted cancer therapies |

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the pharmacokinetics and stability of therapeutic agents. By facilitating PEGylation, this compound reduces immunogenicity and prolongs circulation time in vivo. The reactive hydrazide can form stable hydrazone bonds with various carbonyl-containing drugs, allowing for controlled release mechanisms .

Case Study: Targeted Cancer Therapy

A study demonstrated that conjugating chemotherapeutic agents with this compound resulted in improved targeting to cancer cells while minimizing off-target effects. The hydrazone bond allowed for selective release of the drug within the tumor microenvironment, enhancing therapeutic efficacy .

Bioorthogonal Chemistry

This compound is pivotal in bioorthogonal chemistry, enabling modifications to biomolecules without interfering with native biological processes. This capability is essential for studying dynamic cellular interactions and molecular pathways in live cells. The azide group’s reactivity allows for selective labeling and tracking of biomolecules in complex biological systems .

Table 2: Bioorthogonal Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Live Cell Imaging | Labeling biomolecules for real-time observation | Tracking protein interactions |

| Cellular Dynamics Study | Investigating cellular processes through tagging | Analyzing signaling pathways |

Surface Modification

Beyond its applications in bioconjugation and drug delivery, this compound is used for modifying surfaces of nanoparticles and other materials to enhance biocompatibility and functionality. By grafting azide groups onto alkyne-functionalized surfaces, researchers can create robust coatings suitable for biosensors and diagnostic devices .

Case Study: Biosensor Development

Research has shown that modifying sensor surfaces with this compound significantly improves sensitivity and specificity for target analytes, demonstrating its potential in developing advanced diagnostic tools .

作用机制

The mechanism of action of Azido-PEG2-t-Boc-hydrazide involves its functional groups:

Azide Group: Participates in Click Chemistry reactions to form stable triazole linkages.

Boc-Protected Hydrazide: Upon deprotection, the hydrazide group can react with carbonyl groups to form hydrazones.

PEG Spacer: Enhances solubility and biocompatibility, making it suitable for various applications.

相似化合物的比较

Similar Compounds

Azido-PEG2-hydrazide: Similar structure but lacks the Boc protection, making it more reactive.

Azido-PEG3-t-Boc-hydrazide: Contains a longer PEG spacer, providing increased solubility and flexibility.

Uniqueness

Azido-PEG2-t-Boc-hydrazide is unique due to its combination of azide and Boc-protected hydrazide groups, which allows for versatile chemical modifications and applications in various fields .

生物活性

Azido-PEG2-t-Boc-hydrazide is a versatile compound with significant biological activity, particularly in the fields of drug delivery and bioconjugation. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of three main components:

- Azide Group : Facilitates click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole bonds.

- PEG (Polyethylene Glycol) : Enhances solubility and reduces immunogenicity, making it suitable for therapeutic applications.

- Boc (tert-Butyloxycarbonyl) Group : Serves as a protecting group for the hydrazide functionality, allowing selective reactions under mild acidic conditions.

The biological activity of this compound is primarily attributed to its ability to form stable linkages with biomolecules. The azide group allows for precise attachment to proteins or other biomolecules, while the hydrazide can react with carbonyl groups to form hydrazones. This dual functionality enables targeted drug delivery and effective bioconjugation strategies.

Key Reactions

- Click Chemistry : The azide reacts with alkyne-functionalized molecules to produce stable triazole linkages.

- Hydrazone Formation : The hydrazide group can condense with carbonyls to form hydrazones, facilitating the attachment of drugs or targeting moieties.

Applications in Drug Delivery and Bioconjugation

This compound is employed in various applications due to its unique properties:

- Targeted Drug Delivery : The compound can be conjugated to therapeutic agents, allowing for targeted delivery to specific cells or tissues. This is particularly useful in cancer therapy where precision is critical.

- Bioconjugation : It serves as a linker in the development of bioconjugates, enhancing the stability and efficacy of therapeutic proteins and antibodies by improving their pharmacokinetics.

Case Studies

Several studies have highlighted the effectiveness of this compound in biological systems:

- Cancer Therapeutics : Research demonstrated that nanoparticles conjugated with this compound significantly improved the delivery of chemotherapeutic agents to tumor sites, enhancing therapeutic efficacy while reducing systemic toxicity .

- Protein Labeling : In a study focused on protein labeling techniques, this compound was utilized to label cell surface receptors efficiently. The results indicated high specificity and minimal off-target effects, showcasing its potential in proteomics .

- Antibody Conjugation : A recent investigation into antibody-drug conjugates revealed that using this compound improved the stability and bioavailability of the drugs while maintaining their targeting capabilities .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Click chemistry, biocompatibility | Drug delivery, bioconjugation |

| Amino-PEG2-t-Boc-hydrazide | Amino group for enhanced reactivity | Protein labeling, targeted therapies |

| PEG-Hydrazides | General hydrophilic properties | Drug stabilization and solubility |

属性

IUPAC Name |

tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNHRXFEKXQQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117296 | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-56-5 | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。